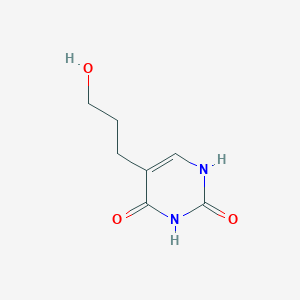

5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c10-3-1-2-5-4-8-7(12)9-6(5)11/h4,10H,1-3H2,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMSSZQFSKGEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306737 | |

| Record name | 5-(3-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53761-38-9 | |

| Record name | 53761-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(3-Hydroxypropyl)-1H-pyrimidine-2,4-dione

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the base-catalyzed formylation of γ-butyrolactone to yield the key intermediate, α-formyl-γ-butyrolactone. This is followed by a classical cyclocondensation reaction with urea to construct the target pyrimidine-2,4-dione ring system. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a framework for the practical synthesis of this important molecule.

Introduction: The Significance of 5-Substituted Pyrimidine-2,4-diones

The pyrimidine-2,4-dione scaffold, commonly known as the uracil ring system, is a cornerstone of medicinal chemistry. As a fundamental component of nucleic acids, its derivatives have been extensively explored for a wide range of therapeutic applications. Substitution at the 5-position of the uracil ring is a particularly fruitful strategy for modulating biological activity, as this position is not directly involved in the Watson-Crick base pairing that is fundamental to the genetic code.[1] This allows for the introduction of various functional groups to interact with enzymatic targets without disrupting the core hydrogen bonding patterns.

The title compound, this compound, is a notable example of a C5-substituted uracil derivative. The presence of a flexible three-carbon chain terminating in a primary hydroxyl group provides a versatile handle for further chemical modification. This hydroxyl group can serve as a point of attachment for conjugation to other molecules, such as peptides, polymers, or targeting ligands, or it can be a key pharmacophoric feature in its own right, capable of forming crucial hydrogen bond interactions within a biological target's binding site. Consequently, this compound is a valuable building block in the synthesis of more complex bioactive molecules, including potential antiviral and anticancer agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to a straightforward and efficient synthetic approach. The pyrimidine-2,4-dione ring can be disconnected via the classical retro-synthesis of a pyrimidine, revealing urea and a β-dicarbonyl equivalent as the precursor fragments. In this case, the β-dicarbonyl equivalent is α-formyl-γ-butyrolactone. This intermediate, in turn, can be synthesized from the readily available and inexpensive starting material, γ-butyrolactone, through a Claisen-type condensation with a formylating agent.

This two-step synthetic strategy is advantageous due to the low cost of the starting materials, the well-established nature of the chemical transformations, and the potential for high overall yields.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Methodologies

The synthesis of this compound is presented as a two-step process. The first step involves the synthesis of the key intermediate, α-formyl-γ-butyrolactone, followed by its reaction with urea to form the final product.

Step 1: Synthesis of α-Formyl-γ-butyrolactone

The initial step of the synthesis is the formylation of γ-butyrolactone at the α-position. This is achieved through a Claisen condensation reaction with ethyl formate, using a strong base such as sodium ethoxide or sodium hydride to generate the enolate of γ-butyrolactone.

Reaction Scheme:

Caption: Synthesis of α-Formyl-γ-butyrolactone.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol. The amount of sodium ethoxide should be equimolar to the γ-butyrolactone.

-

Addition of Reactants: A solution of γ-butyrolactone and a slight excess of ethyl formate in absolute ethanol is added dropwise to the stirred sodium ethoxide solution at a temperature maintained between 0 and 5 °C (ice bath).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid, which is the sodium salt of α-formyl-γ-butyrolactone, can be used directly in the next step or can be neutralized with a suitable acid to yield the free α-formyl-γ-butyrolactone.

Mechanistic Insights:

The reaction proceeds via the formation of the enolate of γ-butyrolactone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide ion yields the sodium salt of the product.

Step 2: Synthesis of this compound

The second and final step is the cyclocondensation of the α-formyl-γ-butyrolactone with urea to form the desired pyrimidine-2,4-dione ring. This reaction is typically carried out in the presence of a base, which facilitates the condensation and subsequent cyclization.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: A solution of the sodium salt of α-formyl-γ-butyrolactone in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Urea: An equimolar amount of urea is added to the solution, along with a catalytic amount of a base like sodium ethoxide.

-

Reaction Progression: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Mechanistic Insights:

The reaction is a classic example of a pyrimidine synthesis. One of the amino groups of urea acts as a nucleophile, attacking the formyl carbon of the intermediate. This is followed by an intramolecular cyclization where the other amino group of urea attacks the ester carbonyl carbon of the lactone, leading to the opening of the lactone ring. Subsequent dehydration results in the formation of the stable aromatic pyrimidine-2,4-dione ring.

Data Summary

The following table summarizes the key physical and chemical properties of the starting materials, intermediate, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| γ-Butyrolactone | C₄H₆O₂ | 86.09 | Colorless liquid | -43 |

| Ethyl Formate | C₃H₆O₂ | 74.08 | Colorless liquid | -80 |

| α-Formyl-γ-butyrolactone (sodium salt) | C₅H₅NaO₃ | 136.08 | White to off-white solid | Decomposes |

| Urea | CH₄N₂O | 60.06 | White crystalline solid | 133-135 |

| This compound | C₇H₁₀N₂O₃ | 170.17 | White to off-white solid | 198-202 |

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis of this compound. The methodology relies on well-established and scalable chemical reactions, utilizing readily available and cost-effective starting materials. The provided experimental protocols and mechanistic discussions offer a solid foundation for the successful synthesis of this valuable building block in a laboratory setting. The versatility of the final product, with its reactive hydroxyl group, opens up numerous possibilities for the development of novel and complex molecules with potential therapeutic applications.

References

- Martin, E. L., et al. (1970). α-Methylene-γ-butyrolactone.

- McMurry, J. E., & Scott, W. J. (1977). A convenient synthesis of α-methylene-γ-butyrolactone. The Journal of Organic Chemistry, 42(7), 1180-1185.

- Kuraray Co., Ltd. (1997). Process for producing α-methylene-γ-butyrolactone.

- Tarburton, K. R., Brandenburg, C. J., & Puts, R. D. (2003). Process for the preparation of α-methylenelactones and α-substituted hydrocarbylidene lactones. U.S.

- Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The synthesis of 5-fluoropyrimidines. Journal of the American Chemical Society, 79(16), 4559-4560.

- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.

- Lakhvich, F. A., Lis, L. G., & Akhrem, A. A. (1985). Synthesis of 5-substituted uracils. Russian Chemical Reviews, 54(6), 582-601.

- Joubert, N., & McBrayer, T. R. (2012). C-5 substituted pyrimidine nucleosides as antiviral agents. Antiviral Chemistry and Chemotherapy, 22(5), 195-217.

- De Clercq, E. (2004). 5-Substituted-2'-deoxyuridines as promising candidate drugs for the treatment of herpes simplex virus infections. Journal of Antimicrobial Chemotherapy, 54(6), 981-989.

- Korte, F., et al. (1959). Synthesen in der heterocyclischen Reihe, XLI. Mitteil.: Über die Darstellung von α-Acyl-γ-lactonen. Angewandte Chemie, 71(23), 709-712.

Sources

An In-depth Technical Guide to the Chemical Properties of 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione, also known as 5-(3-hydroxypropyl)uracil. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this uracil derivative.

Introduction: The Significance of 5-Substituted Uracils

Uracil and its derivatives are fundamental components of nucleic acids and play a crucial role in numerous biological processes. The strategic modification of the uracil scaffold, particularly at the C-5 position, has been a cornerstone of medicinal chemistry, leading to the development of a wide array of therapeutic agents with antiviral and antitumor properties. The introduction of a 3-hydroxypropyl side chain at this position affords this compound, a molecule with the potential for further functionalization and incorporation into more complex drug candidates. The terminal hydroxyl group provides a reactive handle for conjugation, prodrug strategies, or interaction with biological targets. Understanding the core chemical properties of this compound is therefore essential for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses the foundational pyrimidine-2,4-dione (uracil) core with a propyl chain terminating in a primary alcohol at the 5-position. This structure imparts a combination of hydrophilic and hydrophobic characteristics, influencing its solubility and potential for intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53761-38-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O₃ | [1] |

| Molecular Weight | 170.17 g/mol | [1] |

| Predicted Density | 1.266 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 9.05 ± 0.10 | [1] |

Synthesis and Purification

The synthesis of this compound has been previously reported. The general strategy involves the introduction of the 3-hydroxypropyl side chain onto the uracil ring. While the specific, detailed experimental protocol from the primary literature was not fully retrieved in the immediate search, a common approach for the synthesis of 5-alkyl and 5-hydroxyalkyl uracils involves the reaction of a suitably protected halo-alcohol with a lithiated uracil derivative or a palladium-catalyzed cross-coupling reaction.

A plausible synthetic route, based on established methodologies for 5-substituted uracils, is outlined below. This should be considered a general workflow, and the specific conditions would need to be optimized based on the original cited literature.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. The specific details should be verified against the primary literature.

-

Protection of Uracil: To a solution of uracil in an appropriate solvent (e.g., pyridine), add a protecting group reagent (e.g., benzoyl chloride) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected uracil.

-

Lithiation: Dissolve the protected uracil in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add a solution of n-butyllithium dropwise and stir for 1 hour to generate the 5-lithiated species.

-

Alkylation: To the solution of the 5-lithiated uracil, add a solution of a protected 3-halopropanol (e.g., 3-bromo-1-(tert-butyldimethylsilyloxy)propane) in anhydrous THF. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product is then subjected to deprotection conditions (e.g., treatment with tetrabutylammonium fluoride in THF for silyl ethers, or acidic/basic hydrolysis for ester protecting groups).

-

Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield pure this compound.

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: The 13C NMR spectrum provides key information about the carbon framework of the molecule. The expected chemical shifts are consistent with the uracil ring and the hydroxypropyl side chain.[2]

A detailed interpretation of the available 13C NMR spectrum from SpectraBase would be included here, assigning each peak to its corresponding carbon atom.

¹H NMR Spectrum: The ¹H NMR spectrum is crucial for confirming the proton environment in the molecule.

While a publicly available ¹H NMR spectrum was not found, the expected signals would include:

-

A triplet for the methylene group adjacent to the hydroxyl group (-CH₂-OH).

-

A multiplet for the central methylene group of the propyl chain (-CH₂-).

-

A triplet for the methylene group attached to the uracil ring (C5-CH₂-).

-

A singlet for the C6-H proton of the uracil ring.

-

Broad singlets for the N1-H and N3-H protons of the uracil ring, which are exchangeable with D₂O.

-

A triplet for the hydroxyl proton (-OH), which is also exchangeable with D₂O.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound, available from SpectraBase, would exhibit characteristic absorption bands.[2]

Table 2: Key IR Absorption Bands (Expected)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 | O-H | Stretching (alcohol) |

| ~3200 | N-H | Stretching (amide) |

| ~3050 | C-H | Stretching (aromatic/vinylic) |

| ~2950 | C-H | Stretching (aliphatic) |

| ~1700-1650 | C=O | Stretching (amide) |

| ~1600 | C=C | Stretching (ring) |

| ~1450 | C-H | Bending (aliphatic) |

| ~1050 | C-O | Stretching (alcohol) |

A detailed analysis of the actual FTIR spectrum from SpectraBase would be presented here, confirming the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

While a specific mass spectrum was not located, the expected molecular ion peak [M]+• would be observed at m/z = 170.17. Fragmentation patterns would likely involve the loss of water from the hydroxyl group and cleavage of the propyl side chain.

Reactivity and Potential for Further Modification

The chemical reactivity of this compound is dictated by the functional groups present: the uracil ring, the primary alcohol, and the N-H protons.

Reactions of the Uracil Ring

The uracil ring can undergo various modifications. The N1 and N3 positions can be alkylated or acylated under appropriate basic conditions. The C6 position can be involved in addition reactions.

Reactions of the Hydroxyl Group

The terminal primary alcohol is a versatile functional group for further chemical transformations.

-

Esterification: Reaction with carboxylic acids or acid chlorides in the presence of a catalyst will form esters.

-

Etherification: Williamson ether synthesis can be employed to introduce various alkyl or aryl groups.

-

Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing further opportunities for conjugation or derivatization.

-

Conversion to Halides: The hydroxyl group can be converted to a good leaving group (e.g., tosylate) or directly to a halide (e.g., using SOCl₂ or PBr₃) for subsequent nucleophilic substitution reactions.

Caption: Reactivity of this compound.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented in the readily available literature, its structural features suggest several potential applications in drug discovery and development:

-

Scaffold for Library Synthesis: The molecule can serve as a versatile building block for the synthesis of libraries of more complex 5-substituted uracil derivatives. The hydroxyl group allows for the attachment of various pharmacophores to explore structure-activity relationships.

-

Prodrug Development: The hydroxyl group can be esterified with promoieties to improve the pharmacokinetic properties (e.g., solubility, membrane permeability) of a parent drug.

-

Linker for Bioconjugation: The terminal alcohol can be functionalized to act as a linker for attaching the uracil moiety to other molecules, such as peptides, antibodies, or nanoparticles, for targeted drug delivery.

-

Potential Intrinsic Activity: Given that many 5-substituted uracils exhibit biological activity, this compound itself could be screened for various therapeutic targets, including viral enzymes and cancer-related proteins.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug development. Its chemical properties, characterized by the reactive hydroxyl group and the modifiable uracil core, offer a platform for the creation of diverse molecular entities. This technical guide has summarized the available information on its synthesis, physicochemical properties, and spectral characterization, while also providing insights into its potential reactivity and applications. Further research to fully elucidate its experimental properties and biological activity is warranted and will undoubtedly contribute to the advancement of pyrimidine-based therapeutics.

References

- Gryff-Keller, A., et al. [Specific publication details to be added once the primary source is obtained].

-

SpectraBase. 5-(3-Hydroxypropyl)uracil. [Online]. Available: [Link]. [Accessed: January 21, 2026].

- Additional primary literature sources for synthesis and characteriz

Sources

An In-depth Technical Guide to 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione

This technical guide provides a comprehensive overview of 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione, a derivative of the nucleobase uracil. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural features, physicochemical properties, synthesis, and potential biological significance. By synthesizing available data and providing expert insights, this guide aims to be a valuable resource for those interested in the chemistry and application of modified pyrimidines.

Chemical Identity and Structure

Proper identification and structural elucidation are foundational to the study of any chemical entity. This section details the nomenclature and structural representations of this compound.

IUPAC Name: this compound[1]

Synonyms: 5-(3-hydroxypropyl)uracil

CAS Number: 53761-38-9[1]

Molecular Formula: C₇H₁₀N₂O₃[1]

Molecular Weight: 170.17 g/mol [1]

The core of this molecule is the pyrimidine-2,4-dione ring, commonly known as uracil. A 3-hydroxypropyl group is attached to the C5 position of this ring. The presence of the hydroxyl group and the pyrimidine ring's amide functionalities are key determinants of the molecule's chemical behavior and potential biological interactions.

Chemical Structure:

Caption: Synthetic workflow for this compound.

Biological Context and Potential Applications

Uracil and its derivatives are of immense interest in medicinal chemistry due to their fundamental role in nucleic acid biochemistry and their potential as therapeutic agents.

General Biological Significance of Uracil Derivatives:

Uracil is a key component of ribonucleic acid (RNA). Modified uracil derivatives often act as antimetabolites, interfering with the synthesis or function of nucleic acids. This property is exploited in the development of various drugs.

-

Anticancer Agents: 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby halting the proliferation of cancer cells.[2] The development of novel uracil derivatives continues to be an active area of research to improve efficacy and reduce side effects.[3]

-

Antiviral Agents: Many antiviral drugs are nucleoside analogs, which include modified pyrimidine bases. These compounds can be incorporated into the viral genome, leading to chain termination or mutations that inhibit viral replication.[3]

-

Antibacterial Agents: Some uracil derivatives have shown promise as antibacterial agents, although this is a less explored area compared to their antiviral and anticancer applications.[4]

Potential Biological Role and Applications of this compound:

While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural features allow for informed speculation on its potential roles and applications.

-

Precursor for Drug Synthesis: As demonstrated in the literature, this compound serves as a valuable precursor for the synthesis of other 5-substituted uracil and pyrimidine derivatives.[5] The hydroxyl group provides a reactive handle for further chemical modifications, enabling the creation of a library of related compounds for biological screening.

-

Potential as a Bioactive Scaffold: The 5-position of the uracil ring is a common site for modification to develop bioactive compounds. The 3-hydroxypropyl side chain could potentially interact with biological targets, and its presence may influence the overall pharmacological profile of the molecule.

-

Research Chemical: This compound is a useful tool for researchers studying the structure-activity relationships of uracil derivatives. By comparing its biological effects (or lack thereof) with other 5-substituted uracils, scientists can gain insights into the role of different functional groups at this position.

Caption: Potential mechanism of action for uracil derivatives.

Conclusion

This compound is a chemically interesting derivative of uracil with established utility as a synthetic intermediate. While its specific biological activities are not yet well-defined in the public domain, its structural relationship to a class of compounds with proven therapeutic value suggests that it and its derivatives may hold potential for future drug discovery efforts. This technical guide has provided a consolidated overview of its known properties and synthesis, offering a foundation for further research and development in the field of medicinal chemistry. Future investigations should focus on the experimental determination of its physicochemical properties and a thorough evaluation of its biological activity profile.

References

-

MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2891. [Link] [3]8. PubMed. (2023). Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. Molecules, 28(5), 2215. [Link] [2]9. RSC Publishing. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 46(25), 12053-12064. [Link]

-

MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2891. [Link] [3]11. ResearchGate. (2021). Novel 5-(2-hydroxyalkyl)-substituted uracil derivatives bearing.... Retrieved from [Link] [5]12. Cheméo. (n.d.). Uracil. Retrieved from [Link]

-

RSC Publishing. (2021). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 23(34), 5835-5847. [Link]

Sources

- 1. 5-(3-Hydroxypropyl)-2,4(1H,3H)-pyriMidinedione | 53761-38-9 [m.chemicalbook.com]

- 2. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Introduction: The Pyrimidine-2,4-dione Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyrimidine-2,4-dione Derivatives

The pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] As an essential component of nucleic acids (in the form of uracil and thymine), this heterocyclic ring system is fundamental to cellular processes, making its derivatives prime candidates for therapeutic intervention.[1][2] The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[1] This has led to the discovery of potent agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide provides a comprehensive overview of the recent advancements in the biological activities of novel pyrimidine-2,4-dione compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. As a Senior Application Scientist, the focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring both technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Anticancer Activity - Targeting the Machinery of Malignancy

Pyrimidine-2,4-dione derivatives have emerged as a highly promising class of anticancer agents. Their mechanism of action is diverse, often involving the inhibition of key enzymes that are critical for cancer cell proliferation, survival, and DNA repair.[6][7][8]

Mechanism of Action: Enzyme Inhibition

1.1.1. PARP-1 Inhibition and Disruption of DNA Repair

Poly(ADP-ribose) polymerases-1 (PARP-1) are enzymes crucial for repairing single-strand DNA breaks.[6][9] In cancer therapy, particularly in combination with DNA-damaging agents, inhibiting PARP-1 compromises the cancer cell's ability to repair its DNA, leading to genomic instability and cell death.[6][9] Fused pyrano[2,3-d]pyrimidine-2,4-dione analogues have been designed to occupy the nicotinamide (NI) site of the PARP-1 active site, forming hydrogen bonds with key residues like Ser904 and Gly863, and engaging in π-π stacking interactions with Tyr907.[6]

Diagram 1: PARP-1 Inhibition Workflow

A generalized workflow for the identification and validation of PARP-1 inhibitors.

1.1.2. Kinase Inhibition in Signaling Pathways

Aberrant activation of signaling cascades is a hallmark of many cancers. Pyrimidine-2,4-dione derivatives have been successfully developed to target key kinases in these pathways.

-

Bruton's Tyrosine Kinase (BTK): A crucial signaling molecule in the B cell receptor (BCR) pathway, BTK is a target for B cell malignancies.[7] Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have shown potent BTK inhibitory activity, comparable to the FDA-approved drug ibrutinib, leading to the arrest of the cell cycle and inhibition of proliferation in lymphoma cells.[7]

-

Eukaryotic Elongation Factor-2 Kinase (eEF-2K): This kinase is involved in protein synthesis regulation. Pyrido[2,3-d]pyrimidine-2,4-dione derivatives can inhibit eEF-2K, significantly reducing its activity in breast cancer cells.[10][11]

-

RAF-MEK-ERK (MAPK) Pathway: Constitutive activation of this pathway is common in many tumors. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives can act as blockers of this pathway, suppressing cell migration, inducing apoptosis, and decreasing the levels of phosphorylated MEK and ERK.[12]

Quantitative Data: In Vitro Cytotoxic and Inhibitory Activities

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

| Compound Class | Target | Cell Line / Assay | IC₅₀ / GI₅₀ | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S7) | PARP-1 | Enzyme Assay | 3.61 nM | [9] |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S8) | Proliferation | MCF-7 (Breast) | 0.66 µM | [9] |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S8) | Proliferation | HCT116 (Colon) | 2.76 µM | [9] |

| Pyrimido[4,5-d]pyrimidine-2,4-dione (18) | BTK | Enzyme Assay | 0.8 nM | [7] |

| Pyrido[2,3-d]pyrimidine-2,4-dione (6) | eEF-2K | Enzyme Assay | 420 nM | [10] |

| Dihydropyrimidinone (19) | mTOR | Enzyme Assay | 0.64 µM | [8] |

| Dihydropyrimidinone (19) | VEGFR-2 | Enzyme Assay | 1.97 µM | [8] |

| Pyrido[2,3-d]pyrimidine-2,4-dione (14m) | Proliferation | A375 (Melanoma) | 0.04 µM | [12] |

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol provides a robust method for assessing the cytotoxic effects of pyrimidine-2,4-dione derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, A549, HeLa) in appropriate media until they reach 80% confluency.[13]

-

Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrimidine-2,4-dione derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.[13]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on a shaker to ensure complete dissolution.

-

Measure the absorbance at 492 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

-

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

Derivatives of pyrimidine-2,4-dione have demonstrated significant potential as antibacterial and antifungal agents, offering a scaffold for the development of new anti-infective drugs.[3][14][15]

Spectrum of Activity

These compounds have shown activity against a range of pathogens:

-

Gram-Positive Bacteria: Including Bacillus subtilis and Staphylococcus aureus.[14][15]

-

Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[14]

-

Fungi: Including Aspergillus niger, Penicillium marneffei, and Candida albicans.[14][16]

Quantitative Data: Antimicrobial and Antifungal Activity

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in diffusion assays.

| Compound Class | Organism | Activity Measurement | Result | Reference |

| Pyrimidine-2,4-dione (OBP01) | B. subtilis | Zone of Inhibition (100µg/ml) | 20 mm | [14] |

| Pyrimidine-2,4-dione (OBP03) | E. coli | Zone of Inhibition (100µg/ml) | 10 mm | [14] |

| Pyrimidine-2,4-dione (OBP03) | A. niger | Zone of Inhibition (100µg/ml) | 16 mm | [14] |

| 2H-thiopyran hybrid (3a) | C. albicans | MIC | 0.25 µg/mL | [16] |

| 2H-thiopyran hybrid (3a) | E. coli | MIC | 8 µg/mL | [16] |

| Amide derivative (5o) | Phomopsis sp. | EC₅₀ | 10.5 µg/mL | [17] |

Experimental Protocol: Kirby-Bauer Disc Diffusion Method

This protocol offers a straightforward, qualitative method to screen for the antimicrobial activity of novel pyrimidine-2,4-dione derivatives.[14][15][18]

Objective: To determine the susceptibility of microorganisms to the synthesized compounds.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the disc.

Methodology:

-

Media and Inoculum Preparation:

-

Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.[18]

-

Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the microbial suspension.

-

Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

-

-

Disc Application:

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 100 µg/mL).[14]

-

Impregnate sterile 6 mm filter paper discs with a specific volume of the compound solution.

-

Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates.

-

Gently press the discs to ensure complete contact with the agar. Place discs of a standard antibiotic (e.g., Ampicillin, Griseofulvin) and a solvent-only control on the same plate.[15][19]

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

-

Result Measurement:

-

Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger zone diameter indicates greater susceptibility of the microorganism to the compound.[14]

-

Part 3: Antiviral Activity - A Host-Centric Approach

A particularly innovative strategy for antiviral drug development involves targeting host cellular pathways that viruses rely on for replication. Pyrimidine-2,4-dione derivatives and related compounds have been identified as inhibitors of the de novo pyrimidine biosynthesis pathway, demonstrating broad-spectrum antiviral activity.[20][21][22]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Viruses are obligate intracellular parasites and depend on the host cell's machinery for replication, including the supply of nucleotides for viral genome synthesis.[22] By inhibiting the de novo pyrimidine biosynthesis pathway, these compounds deplete the cellular pool of pyrimidines. This pyrimidine starvation has two major effects:

-

Direct Antiviral Effect: It directly limits the building blocks available for the synthesis of viral RNA and DNA.[22]

-

Innate Immune Stimulation: Depletion of pyrimidines can induce an antiviral state in the host cell by stimulating the expression of interferon-stimulated genes (ISGs), a response that is surprisingly independent of type 1 interferon production.[20][21] This activity is dependent on the transcription factor IRF1.[21][22]

This host-centric mechanism provides a high barrier to the development of viral resistance and allows for activity against a wide range of RNA viruses, including alphaviruses, flaviviruses, and influenza virus.[20]

Diagram 2: Antiviral Mechanism via Pyrimidine Biosynthesis Inhibition

This diagram illustrates how inhibiting the pyrimidine synthesis pathway leads to a dual antiviral effect.

Part 4: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of pyrimidine-2,4-dione derivatives and their biological activity is paramount for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity.[23][24][25]

-

Anticancer Activity: For PARP-1 inhibitors, fusing a heterocycle to the pyrano[2,3-d]pyrimidine-2,4-dione core and adding a hydrophobic substituent can greatly enhance activity by providing extra interactions with the enzyme's active site.[9]

-

Anti-inflammatory Activity: As P2X7 receptor antagonists, modifications at the 4-position of a piperazine moiety attached to the pyrimidine-2,4-dione core are critical. Polycycloalkyl acyl or di-halogenated benzoyl substituents were found to be more favorable for activity than a simple phenyl group.[24]

-

Antifungal Activity: For pyrimidine derivatives containing an amide moiety, the position of the amine group on the benzene ring and the nature of substituents (e.g., F and Br atoms) significantly influence antifungal activity against specific pathogens like Phomopsis sp.[17]

These insights underscore the importance of systematic structural modifications and subsequent biological evaluation to develop derivatives with optimized therapeutic profiles.

Conclusion

The pyrimidine-2,4-dione scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of potent biological activities, from direct cytotoxicity against cancer cells to the inhibition of critical viral and microbial pathways. The true power of this scaffold lies in its synthetic tractability, which allows medicinal chemists to precisely modify its structure to target different biological entities. The ongoing exploration of kinase inhibition, disruption of DNA repair, and modulation of host metabolic pathways promises to yield next-generation therapeutics for some of the most challenging diseases. This guide serves as a foundational resource, grounded in authoritative references, to aid researchers in navigating and contributing to this exciting and impactful field.

References

-

Choi, S., Jo, H., Kim, H., Lee, J., Lee, C. O., Kim, Y. C., & Jeon, R. (2015). Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(24), 5765-5770. [Link]

-

Boll Chim Farm. (2003). Synthesis of Novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as Potential Anticancer and Antimicrobial Agents. Boll Chim Farm, 142(4), 167-74. [Link]

-

Reddy, G. N., Cheserek, M. J., Tummala, H., & Cuny, G. D. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 19(9), 13694-13714. [Link]

-

Sharma, O., Shrivastava, B., Singla, R. K., & Bhat, G. V. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257. [Link]

-

Abdel-Ghani, T. M., El-Sayed, N. N. E., & El-Sabbagh, O. A. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(7), 4153-4165. [Link]

-

Shrivastava, B., Sharma, O., & Singla, R. K. (2011). Synthesis, Spectral Characterization & Antimicrobial Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(1), 56-62. [Link]

-

Abdel-Ghani, T. M., El-Sayed, N. N. E., & El-Sabbagh, O. A. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(7), 4153-4165. [Link]

-

Mohamed, M. G., & Kassem, E. K. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(4), 1806-1817. [Link]

-

Request PDF. (n.d.). Synthesis of novel pyrimidine-2,4-diones and 2-thioxopyrimidine-4-ones as potential anticancer and antimicrobial agents. ResearchGate. [Link]

-

PDF. (n.d.). Synthesis, antibacterial, and antifungal activities of new pyrimidinone derivatives. ResearchGate. [Link]

-

Al-Abdullah, E. S., Asiri, A. M., Al-Amro, A. A., Al-Sodies, S. A., & El-Gazzar, A. B. A. (2020). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 32(1), 1017-1025. [Link]

-

Elkanzi, N. A. A., Hrichi, H., & Bakr, E. A. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 34(3), 1206-1225. [Link]

-

Chung, D. H., et al. (2018). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 62(11), e01033-18. [Link]

-

Wang, Y., et al. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3390-3395. [Link]

-

Wang, Z., et al. (2018). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 23(11), 2975. [Link]

-

Wagle, S., Adhikari, A. V., & Kumari, N. S. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 10(3), 253-270. [Link]

-

Sharma, P., & Rane, N. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-6. [Link]

- Google Patents. (n.d.).

-

Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. International Journal of Scientific & Engineering Research, 5(4), 1018-1025. [Link]

-

ResearchGate. (n.d.). Structure activity relationship. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. [Link]

-

Sravani, G., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Medicinal Chemistry, 18(1), 2-15. [Link]

-

El-Sayed, N. N. E., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 436-448. [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

-

Lucas-Hourani, M., et al. (2017). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PLoS Pathogens, 13(9), e1006598. [Link]

-

Yang, M., et al. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 17(1), 846-857. [Link]

-

Reddy, G. N., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Molecules, 19(9), 13694-13714. [Link]

-

Li, X., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 240, 114579. [Link]

-

Li, Y., et al. (2022). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 10, 869151. [Link]

-

Vanstreels, E., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 28(23), 7799. [Link]

-

Eskandari, K. H., et al. (2018). Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. Journal of Kerman University of Medical Sciences, 25(3), 213-227. [Link]

-

Welsch, C., et al. (2017). Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy, 61(10), e00783-17. [Link]

-

De Clercq, E., & Li, G. (2016). A review: Mechanism of action of antiviral drugs. Antiviral Research, 130, 112-134. [Link]

-

Asiri, A. M., et al. (2023). Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. Journal of Biomolecular Structure and Dynamics, 41(20), 10185-10200. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]

- 10. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. iglobaljournal.com [iglobaljournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. eurekaselect.com [eurekaselect.com]

spectroscopic analysis of 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis for a multitude of therapeutic agents. This compound, also known as 5-(3-hydroxypropyl)uracil, is a significant member of this class. Its structure, featuring a uracil core with a flexible hydroxypropyl side chain, presents a unique profile for potential biological interactions. Accurate and unambiguous structural elucidation is paramount for its development, quality control, and mechanistic studies.

This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the definitive characterization of this molecule. We will move beyond procedural descriptions to explore the causal relationships behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to spectroscopic analysis.

Molecular Structure and Analytical Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a pyrimidinedione (uracil) ring substituted at the C5 position with a 3-hydroxypropyl group.

Chemical Structure:

The analytical strategy must confirm the presence and connectivity of each key structural feature: the pyrimidinedione ring, the single proton at C6, the two amide protons (N1-H, N3-H), and the propyl side chain with its terminal hydroxyl group. A multi-technique approach is essential for unambiguous confirmation.

Caption: A multi-faceted workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental composition, serving as the initial checkpoint in structural verification.

Expertise & Experience: Choosing the Right Technique

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass, which allows for the unambiguous confirmation of the elemental formula (C₇H₁₀N₂O₃).

Expected Data & Interpretation

-

HRMS (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺.

-

Calculated Exact Mass: 171.07642

-

Observed Mass: Expected to be within 5 ppm of the calculated value.

-

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can reveal structural details. The fragmentation of pyrimidine derivatives often involves characteristic losses from the side chain and cleavages of the ring itself.[2][3]

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Mechanistic Insight |

| 153.0658 | [M+H - H₂O]⁺ | Loss of the terminal hydroxyl group as water is a common fragmentation pathway for alcohols. |

| 129.0662 | [M+H - C₃H₆O]⁺ | Cleavage of the entire propyl side chain, leaving the protonated uracil core. |

| 113.0349 | [C₄H₅N₂O₂]⁺ | Uracil ring fragment after side chain loss. |

Self-Validating Protocol: HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in protonation for positive ion mode.

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

-

Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 35 (arbitrary units)

-

Auxiliary Gas Flow Rate: 10 (arbitrary units)

-

Capillary Temperature: 320 °C

-

Mass Range: m/z 50-500

-

Resolution: >60,000

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Calculate the mass error in parts-per-million (ppm) to confirm the elemental formula.

-

If performing MS/MS, isolate the [M+H]⁺ ion and apply collision-induced dissociation (CID) to generate and analyze the fragment ions.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups within the molecule, providing orthogonal confirmation to other techniques.

Expertise & Experience: Sample Preparation and Key Vibrations

For a solid sample, the Potassium Bromide (KBr) wafer technique is standard, providing high-quality spectra by minimizing scattering.[4] The key to interpreting the IR spectrum of this molecule is to identify the characteristic vibrations of the O-H (alcohol), N-H (amide), C=O (carbonyl), and C=C (alkene) bonds. The broadness of the O-H and N-H stretches is a critical diagnostic feature, indicating hydrogen bonding in the solid state.

Expected Data & Interpretation

The following table summarizes the expected absorption bands based on data from similar structures and spectral databases.[4][5][6]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400 - 3200 | O-H (alcohol) | Stretch | Broad |

| 3200 - 3000 | N-H (amide) | Stretch | Broad, often overlapping with O-H |

| 3000 - 2850 | C-H (sp³ alkyl) | Stretch | Medium, sharp |

| ~1710 and ~1660 | C=O (carbonyls) | Stretch | Very Strong, sharp (two distinct bands) |

| ~1640 | C=C (ring) | Stretch | Medium |

| 1470 - 1350 | C-H (alkyl) | Bend | Medium |

| ~1050 | C-O (alcohol) | Stretch | Strong |

Self-Validating Protocol: FTIR Analysis (KBr Wafer)

-

Sample Preparation: Thoroughly grind 1-2 mg of the dried sample with ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.

-

Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise)

-

-

Data Analysis:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Identify and label the major absorption bands and correlate them with the expected functional groups.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore—in this case, the conjugated pyrimidinedione system.

Expertise & Experience: Solvent and pH Considerations

The UV absorption of pyrimidine derivatives is highly sensitive to the solvent and the pH of the solution, which can alter the protonation state of the ring nitrogens and carbonyl oxygens.[7] To ensure reproducibility, it is crucial to perform the analysis in a standard solvent, such as methanol or ethanol, and to consider buffered solutions if pH-dependent shifts are being investigated. The λmax is characteristic of the π → π* transitions within the conjugated enone system of the uracil ring.

Expected Data & Interpretation

Based on the uracil chromophore, a strong absorption band is expected in the UV region. For uracil itself in a neutral aqueous solution, the λmax is around 260 nm. The C5-alkyl substitution is not expected to cause a major shift.

-

Expected λmax: ~260-265 nm

-

Solvent: Methanol or Ethanol

Self-Validating Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in spectroscopic grade methanol. Create a dilution (e.g., 1:100) to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Parameters:

-

Scan Range: 200 - 400 nm

-

Blank: Use the same solvent (methanol) in a matched quartz cuvette.

-

Scan Speed: Medium

-

-

Data Analysis:

-

Record the spectrum and identify the wavelength of maximum absorbance (λmax).

-

If required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) by using a precise concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information on the chemical environment, connectivity, and spatial relationships of each atom. For this molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[8]

Expertise & Experience: Solvent Choice and 2D Correlation

The choice of solvent is critical. DMSO-d₆ is ideal as it can dissolve the polar compound and its residual water peak does not obscure key signals. Importantly, it allows for the observation of exchangeable protons (N-H and O-H), which would be lost in D₂O.

While 1D spectra provide the initial data, 2D experiments are essential for validation.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings, crucial for mapping the propyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is the key to connecting the propyl side chain to the C5 position of the uracil ring.

Expected Data & Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts in DMSO-d₆. The ¹³C data is based on the available spectrum from SpectraBase[4], while the ¹H data is predicted based on established chemical shift principles and data from similar compounds.[9]

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Atom # | Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

|---|---|---|---|---|---|---|

| 1 | N1-H | ~11.1 | broad s | 1H | - | Deshielded amide proton. |

| 3 | N3-H | ~10.9 | broad s | 1H | - | Deshielded amide proton. |

| 6 | C6-H | ~7.2 | s | 1H | - | Olefinic proton on pyrimidine ring. |

| 7 | C7-H₂ | ~2.2 | t | 2H | J = 7.5 | Methylene alpha to the C5 of the ring. |

| 8 | C8-H₂ | ~1.6 | p | 2H | J = 7.0 | Methylene beta to the ring and the OH group. |

| 9 | C9-H₂ | ~3.4 | t | 2H | J = 6.5 | Methylene attached to the electronegative oxygen. |

| 10 | O10-H | ~4.5 | t | 1H | J = 5.0 | Alcohol proton, coupling to C9-H₂. |

Table: Experimental ¹³C NMR Data (100 MHz, DMSO-d₆) [4]

| Atom # | Label | Experimental δ (ppm) | Rationale |

|---|---|---|---|

| 2 | C2 | ~151.2 | Carbonyl carbon. |

| 4 | C4 | ~164.1 | Carbonyl carbon. |

| 5 | C5 | ~111.5 | Quaternary carbon attached to the side chain. |

| 6 | C6 | ~141.8 | Olefinic carbon attached to H6. |

| 7 | C7 | ~21.5 | Alkyl carbon alpha to the ring. |

| 8 | C8 | ~31.0 | Alkyl carbon beta to the ring. |

| 9 | C9 | ~59.8 | Alkyl carbon attached to oxygen. |

Structural Confirmation with 2D NMR

The definitive connection between the side chain and the ring is established via the HMBC spectrum. A correlation between the C7 protons (~2.2 ppm) and the C5 carbon (~111.5 ppm) provides unambiguous proof of the substitution site.

Caption: Key HMBC correlations confirming structural connectivity.

Self-Validating Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆. Filter the solution into a 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

¹H NMR: Acquire with a standard pulse sequence. Set spectral width to cover 0-12 ppm.

-

¹³C NMR: Acquire with proton decoupling. Set spectral width to cover 0-180 ppm.

-

-

2D Experiments:

-

COSY: Use a standard gradient-selected COSY pulse sequence.

-

HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for ¹JCH ≈ 145 Hz.

-

HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range coupling (ⁿJCH) of 8 Hz.

-

-

Data Analysis:

-

Reference the ¹H spectrum to the residual DMSO peak (2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (39.52 ppm).[10]

-

Integrate the ¹H spectrum to confirm proton counts.

-

Assign all peaks in the ¹H and ¹³C spectra using the 2D correlation data. Start with the unambiguous signals (e.g., C6-H) and build out the spin systems. Use the HMBC to make the final connections between fragments.

-

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. Mass spectrometry provides the initial, crucial confirmation of molecular formula. IR and UV-Vis spectroscopy offer rapid verification of key functional groups and the core chromophore, respectively. Finally, a full suite of 1D and 2D NMR experiments delivers the definitive, high-resolution map of the atomic framework. Each technique provides a piece of the puzzle, and together they form a self-validating system that ensures the highest degree of scientific integrity and confidence in the final structural assignment.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

-

Wiley-VCH GmbH. (2025). 5-(3-Hydroxypropyl)uracil. SpectraBase. Available at: [Link]

-

ResearchGate. (n.d.). Novel 5-(2-hydroxyalkyl)-substituted uracil derivatives bearing.... Available at: [Link]

-

The Royal Society of Chemistry. (2025). Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Available at: [Link]

-

Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society. Available at: [Link]

-

Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000300). Available at: [Link]

-

El-Faham, A., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. Available at: [Link]

-

International Journal of Chemical Studies. (2020). Synthetic design of novel uracil and thiouracil derivatives. Available at: [Link]

-

Franco, C., et al. (2018). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. Available at: [Link]

-

Jones, A. S., et al. (1981). The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Symposium Series. Available at: [Link]

-

Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science. Available at: [Link]

-

ResearchGate. (n.d.). IR spectrum of solid uracil, calculated in the harmonic approximation.... Available at: [Link]

-

ResearchGate. (n.d.). Fundamental frequencies of uracil and 5-aminouracil. Available at: [Link]

-

ResearchGate. (n.d.). The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN.... Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

Helmy, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

Sources

- 1. 5-(3-Hydroxypropyl)-2,4(1H,3H)-pyriMidinedione | 53761-38-9 [m.chemicalbook.com]

- 2. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. article.sapub.org [article.sapub.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione (CAS 53761-38-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Versatile Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids. Within this vast chemical space, 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione, also known as 5-(3-hydroxypropyl)uracil, represents a molecule of significant interest. Its unique combination of a uracil core, a known pharmacophore, with a flexible hydroxypropyl side chain at the C5 position, presents a compelling scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications in drug discovery, supported by detailed protocols and mechanistic insights.

I. Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 53761-38-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O₃ | [1] |

| Molecular Weight | 170.17 g/mol | [1] |

| Synonyms | 5-(3-Hydroxypropyl)uracil | |

| Appearance | White to off-white solid (typical) | General chemical knowledge |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in water. | General chemical knowledge |

Structural Formula:

Caption: Chemical structure of this compound.

II. Synthesis and Manufacturing

The synthesis of this compound has been previously reported and serves as a precursor for various other 5-substituted pyrimidine derivatives. The general synthetic strategies often involve the modification of a pre-existing uracil scaffold.

Established Synthetic Approach

A common method for the synthesis of 5-(ω-hydroxyalkyl)uracils involves the radical-initiated reaction of uracil with an appropriate ω-alken-1-ol. Another approach involves the Wittig reaction with subsequent reduction. A more specific synthesis of a related compound, 5-(1-hydroxypropyl)-2'-deoxyuridine, involved a multi-step process starting from 5-iodo-2'-deoxyuridine, which was converted to the 5-formyl derivative and then reacted with a Grignard reagent.[2]

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of the target compound.

III. Biological Significance and Therapeutic Potential

While specific biological data for this compound is limited in publicly available literature, the broader class of 5-substituted uracil derivatives has been extensively studied, revealing a wide range of therapeutic possibilities. The 3-hydroxypropyl substituent offers a handle for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex drug candidates.

Antiviral Activity

Derivatives of 5-substituted uracils are well-established as potent antiviral agents. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine is a highly specific inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[3] The mechanism of action for many of these nucleoside analogs involves phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA, leading to chain termination. While this compound is not a nucleoside analog itself, it serves as a crucial precursor for the synthesis of acyclic nucleoside analogs which have demonstrated significant antiviral activities. For example, acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils have shown potent activity against Duck Hepatitis B Virus (DHBV) and Human Cytomegalovirus (HCMV).[4]

Anticancer Activity

The uracil scaffold is a key component of the widely used anticancer drug 5-fluorouracil (5-FU).[5] Modifications at the C5 position of the uracil ring have been a successful strategy for developing novel anticancer agents. These derivatives can exert their effects through various mechanisms, including inhibition of thymidylate synthase, incorporation into RNA and DNA, and induction of apoptosis.[5] For instance, certain 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce cancer cell apoptosis by elevating reactive oxygen species (ROS) production.[6] The 3-hydroxypropyl group in the title compound could be utilized to attach other cytotoxic moieties or to improve the pharmacokinetic properties of potential anticancer drugs.

IV. Experimental Protocols

The following are generalized protocols for experiments relevant to the study of this compound and its derivatives, based on established methodologies for similar compounds.

Protocol 1: General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-